molecular formula C10H4N4O2S B2643228 1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338777-48-3

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B2643228
CAS RN: 338777-48-3
M. Wt: 244.23
InChI Key: MZZCNHOEVLTJKR-UHFFFAOYSA-N
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Description

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CTPT) is an organic compound that has been studied extensively in recent years due to its unique properties. CTPT is a polycyclic aromatic hydrocarbon (PAH) and is a member of the thieno[2,3-b]pyridine family. It is a colorless solid that is soluble in many organic solvents.

Scientific Research Applications

Synthesis and Derivatives Development

  • Versatile Synthons for Thieno[3,2-d]pyrimidines

    The work by El-Meligie et al. (2020) demonstrated the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, highlighting the compound's utility in developing novel chemical entities El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020.

  • Novel Fluorinated Thieno[2,3-d]pyrimidine Derivatives

    A study by Song et al. (2012) reported the synthesis of novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole, achieved through a microwave-assisted procedure. This synthesis approach offers advantages such as mild reaction conditions and good yields, indicating the potential for developing compounds with enhanced properties Song, Duan, Shao, & Dong, 2012.

  • Pyrrolo[1,2-a]pyrimidine Derivatives as PARP-1 Inhibitors

    Shipilovskikh and Rubtsov (2019) presented a one-pot cascade reaction for synthesizing 1-(2-oxoethylidene)-2-oxothieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, highlighting the compound's role as a structural motif in new PARP inhibitors. This underscores its potential in pharmacological applications Shipilovskikh & Rubtsov, 2019.

Pharmaceutical and Biological Applications

  • Biological Studies of Thieno[2,3-d]pyrimidines: Research by Al-Taisan et al. (2010) involved the preparation of 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs. The study examined the biological activity of selected synthesized compounds, providing insights into their potential therapeutic applications Al-Taisan, Al-Hazimi, & Al-Shihry, 2010.

properties

IUPAC Name

1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N4O2S/c11-3-6-1-2-17-9(6)14-5-7(4-12)8(15)13-10(14)16/h1-2,5H,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZCNHOEVLTJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

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